A Comprehensive Technical Guide to the Physicochemical Characterization of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid
A Comprehensive Technical Guide to the Physicochemical Characterization of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid
Abstract
The journey of a novel chemical entity (NCE) from laboratory bench to therapeutic application is fundamentally governed by its intrinsic physicochemical properties. These characteristics dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide presents a comprehensive framework for the in-depth physicochemical characterization of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid, a novel N-substituted amino acid derivative. As this compound is not widely documented, this whitepaper serves as a foundational manual, providing both the theoretical rationale and detailed, field-proven experimental protocols for determining its critical properties. We will cover identity and purity, melting point, dissociation constants (pKa), lipophilicity (LogP/D), aqueous solubility, and chemical stability, adhering to international standards such as those set by the OECD and ICH. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable physicochemical profile for this or structurally similar molecules.
Introduction: The Molecular Profile of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid
[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid is an unnatural amino acid derivative possessing a unique combination of structural features that merit careful investigation.[] Its potential utility in drug discovery hinges on a thorough understanding of its chemical and physical nature.[][2]
Chemical Structure:
Caption: Overall workflow for the physicochemical characterization of a new chemical entity.
Identity and Purity Assessment
Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) coupled with Mass Spectrometry (LC-MS). [3] Rationale: HPLC separates the target compound from any impurities, while UV detection quantifies them based on peak area. [4]Mass spectrometry provides definitive identification by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. [3][5] Step-by-Step Protocol:
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System Preparation: Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). 2. Mobile Phase:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. Flow rate: 1.0 mL/min.
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of ~50 µg/mL.
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Injection & Detection: Inject 10 µL of the sample. Monitor via a UV detector at a wavelength determined by a preliminary UV scan (likely ~254 nm due to the aromatic ring) and a mass spectrometer in positive electrospray ionization (ESI+) mode.
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Data Analysis:
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Confirm the identity by matching the m/z of the main peak with the calculated molecular weight of the compound.
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Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. [4]
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Melting Point (MP) Determination
Methodology: Capillary Method (compliant with USP <741>). [6] Rationale: This technique is simple, requires minimal sample, and provides a precise melting range. [7] Step-by-Step Protocol:
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Sample Preparation: Ensure the compound is finely powdered and thoroughly dried in a desiccator over a drying agent for at least 24 hours. [6]2. Capillary Loading: Load the dry powder into a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm. [6][8]3. Initial Rapid Determination: Perform a rapid ramp (e.g., 10-20 °C/min) to find the approximate melting point.
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Accurate Determination: For a new capillary, heat the apparatus to a temperature about 5 °C below the approximate MP. [6]5. Measurement: Insert the capillary and begin heating at a controlled rate of 1 °C/minute. [6][8]6. Record Range: Record two temperatures:
Dissociation Constant (pKa) Determination
Methodology: Potentiometric Titration. [10] Rationale: This is the most accurate and widely used method for pKa determination. [11][10]It involves monitoring pH changes as a strong acid or base is added to a solution of the compound, allowing for the identification of inflection points corresponding to the pKa values. [12]
Caption: Experimental setup for automated potentiometric pKa determination.
Step-by-Step Protocol:
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System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [13]2. Sample Preparation: Prepare a ~1 mM solution of the compound in water or a suitable co-solvent (if solubility is low). [12]Maintain a constant ionic strength using 0.15 M KCl. [13][12]3. Titration - Acidic pKa (Carboxylic Acid):
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Titration - Basic pKa (Tertiary Amine):
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Separately, titrate another aliquot of the sample solution with a standardized strong acid (e.g., 0.1 M HCl).
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-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be identified from the midpoint of the buffer region on the titration curve or the peak of the first derivative plot (ΔpH/ΔV). [13][14]
Lipophilicity (LogP/LogD) Determination
Methodology: Shake-Flask Method (OECD Guideline 107). [15] Rationale: This is the classical and most reliable method for determining the partition coefficient. It involves directly measuring the concentration of the solute in two immiscible phases (n-octanol and water) after they have reached equilibrium. [15][16] Step-by-Step Protocol:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then separating the phases. 2. pH for LogP: To measure the true LogP of the neutral species, the aqueous phase must be buffered to a pH at least 2 units below the acidic pKa and 2 units above the basic pKa. This is not possible for this amphoteric compound. Therefore, we will measure LogD at a physiologically relevant pH (e.g., 7.4) and calculate LogP.
-
LogD at pH 7.4:
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Prepare a phosphate buffer (pH 7.4) pre-saturated with n-octanol.
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Add a known amount of the compound to a mixture of the buffered aqueous phase and pre-saturated n-octanol (e.g., in a 1:1 volume ratio). The final concentration should not exceed 0.01 M in either phase. 4. Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (20-25°C). 5. Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ). [15]
Aqueous Solubility Determination
Methodology: Thermodynamic Shake-Flask Method. [17] Rationale: This method measures the equilibrium solubility of a compound, providing the most accurate and relevant value for biopharmaceutical assessment. [18]It avoids the supersaturation artifacts common in kinetic methods. [19][17] Step-by-Step Protocol:
-
Medium Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 7.4) to simulate gastric and intestinal conditions.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Ensure enough solid is present so that it remains after equilibrium is reached.
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [17][20]4. Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all solid particles. [17]5. Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve. [18]6. Reporting: Report the solubility in µg/mL or mM.
Chemical Stability Assessment
Methodology: ICH Q1A(R2) Guideline for Stability Testing. [21][22] Rationale: This guideline provides a harmonized approach to stability testing required for regulatory submissions. It defines conditions for long-term, intermediate, and accelerated studies to predict the shelf life of a drug substance. [23][24] Step-by-Step Protocol:
-
Sample Preparation: Place accurately weighed amounts of the solid compound in suitable, inert, sealed containers (e.g., amber glass vials).
-
Storage Conditions: Place the samples in calibrated stability chambers set to the following ICH conditions: [24][25] * Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
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Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples from the chambers at specified time points. [23] * Accelerated: 0, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, melting, etc.
-
Assay/Purity: Use the validated stability-indicating HPLC method (from section 3.1) to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.
-
-
Data Evaluation: Plot the percentage of the remaining compound versus time. Analyze the data to determine the degradation rate and establish a re-test period or shelf life.
Data Summary and Interpretation
All quantitative data should be summarized for clarity. The following table illustrates how the final data would be presented (values are hypothetical for this NCE).
| Physicochemical Parameter | Method | Condition | Result |
| Identity | LC-MS (ESI+) | - | [M+H]⁺ matches theoretical mass |
| Purity | HPLC-UV (254 nm) | - | >99.5% |
| Melting Point | USP Capillary | 1 °C/min ramp | 152.5 - 154.0 °C |
| pKa₁ (Acidic) | Potentiometric Titration | 25°C, 0.15M KCl | 4.2 ± 0.1 |
| pKa₂ (Basic) | Potentiometric Titration | 25°C, 0.15M KCl | 9.5 ± 0.1 |
| LogD | OECD 107 Shake-Flask | pH 7.4, 25°C | 2.8 |
| Aqueous Solubility | Thermodynamic | pH 7.4, 25°C | 55 µg/mL |
| Aqueous Solubility | Thermodynamic | pH 2.0, 25°C | 850 µg/mL |
| Stability (Accelerated) | ICH Q1A(R2) | 40°C/75%RH, 6 mo | No significant degradation (<0.2%) |
Interpretation of Ionization States
The two pKa values define the charge of the molecule across the physiological pH range. This relationship is critical for predicting its behavior.
Caption: Predominant ionization state of the compound as a function of pH.
Conclusion
The systematic application of the protocols detailed in this guide will yield a robust and comprehensive physicochemical profile for [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid. This foundational dataset is indispensable for guiding rational decisions in subsequent stages of drug development, including formulation design, ADME studies, and toxicological evaluation. By grounding experimental choices in established scientific principles and international guidelines, researchers can ensure the generation of high-quality, reliable data, thereby increasing the probability of success for this and other novel chemical entities.
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